Inosine-13C10,15N4

LC-MS/MS quantification isotopic cross-talk internal standard selection

Inosine-13C10,15N4 (MW 282.13 g/mol; molecular formula ¹³C₁₀H₁₂¹⁵N₄O₅) is a stable-isotope-labeled isotopologue of the endogenous purine nucleoside inosine in which all ten carbon atoms are substituted with ¹³C and all four nitrogen atoms with ¹⁵N. The compound retains the physicochemical properties of unlabeled inosine—including adenosine A1 and A2A receptor agonism —while providing a +14 Da mass shift relative to the natural-abundance species (MW 268.23 g/mol).

Molecular Formula C10H12N4O5
Molecular Weight 282.13 g/mol
Cat. No. B12375981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInosine-13C10,15N4
Molecular FormulaC10H12N4O5
Molecular Weight282.13 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O
InChIInChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6?,7+,10-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1
InChIKeyUGQMRVRMYYASKQ-FQESYFEVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Inosine-13C10,15N4: A Uniformly 13C,15N-Labeled Purine Nucleoside for High-Precision LC-MS/MS Quantification


Inosine-13C10,15N4 (MW 282.13 g/mol; molecular formula ¹³C₁₀H₁₂¹⁵N₄O₅) is a stable-isotope-labeled isotopologue of the endogenous purine nucleoside inosine in which all ten carbon atoms are substituted with ¹³C and all four nitrogen atoms with ¹⁵N [1]. The compound retains the physicochemical properties of unlabeled inosine—including adenosine A1 and A2A receptor agonism [2]—while providing a +14 Da mass shift relative to the natural-abundance species (MW 268.23 g/mol). This dual-isotope, uniform labeling design qualifies it as an analyte-specific stable-isotope-labeled internal standard (SIL-IS) for liquid chromatography–tandem mass spectrometry (LC-MS/MS) and a dual-tracer for simultaneous ¹³C/¹⁵N metabolic flux analysis .

Why Inosine-13C10,15N4 Cannot Be Replaced by Unlabeled Inosine or Deuterated/Single-Isotope Analogs


Unlabeled inosine fails as an internal standard because it co-elutes and shares identical precursor and product ions with the endogenous analyte, offering no compensation for matrix effects or extraction variability [1]. Deuterated inosine analogs (e.g., inosine‑d₂) suffer from deuterium–hydrogen back-exchange during sample preparation, which alters the effective mass shift and undermines quantification accuracy ; they also exhibit chromatographic retention-time shifts that cause differential matrix effects between the analyte and the internal standard . Single-isotope variants such as Inosine‑15N₄ (MW 272.20; +4 Da mass shift) or Inosine‑¹³C₅ (+5 Da) provide a reduced mass differential that can be insufficient to fully separate the internal-standard isotope envelope from the analyte M+1/M+2 natural-abundance peaks, increasing the risk of isotopic cross-talk in complex biological matrices [2].

Quantitative Differentiation Evidence: Inosine-13C10,15N4 Versus Closest Analogs


+14 Da Mass Shift Eliminates Isotopic Cross-Talk in LC-MS/MS Relative to ¹⁵N₄-Only and ¹³C₅-Only Labels

Inosine-13C10,15N4 provides a +14 Da mass shift versus unlabeled inosine, substantially exceeding the +4 Da shift of Inosine‑15N₄ and the +5 Da shift of Inosine‑13C₅. The WuXi AppTec DMPK guidelines specify a minimum 4–5 Da mass difference between the SIL-IS and the analyte to minimize isotopic cross-talk . At +14 Da, Inosine‑13C10,15N4 places the internal-standard isotope envelope fully outside the natural-abundance M+1 through M+4 peaks of endogenous inosine, a critical advantage in complex matrices such as plasma, urine, or tissue homogenates where endogenous inosine concentrations can be high and variable [1].

LC-MS/MS quantification isotopic cross-talk internal standard selection

98+ atom% ¹³C and ¹⁵N Dual Enrichment Enables Orthogonal Carbon/Nitrogen Metabolic Flux Tracing

Inosine-13C10,15N4 is specified with isotopic enrichment of ≥98 atom% ¹³C and ≥98 atom% ¹⁵N, with chemical purity ≥95% . In contrast, commercially available Inosine‑15N₄ (Cambridge Isotope Laboratories) provides ≥95 atom% ¹⁵N enrichment but contains no ¹³C label, limiting its utility to nitrogen-only tracing . The uniform dual-label design of Inosine‑13C10,15N4 permits simultaneous orthogonal tracking of carbon and nitrogen fluxes through purine salvage and degradation pathways in a single LC-MS experiment, an approach validated by the ¹³C¹⁵N-MFA methodology that has resolved carbon and nitrogen flux distributions in nucleotide biosynthesis for the first time [1].

metabolic flux analysis dual-isotope tracing purine metabolism

Superior to Deuterated Internal Standards: No H/D Back-Exchange and Identical Chromatographic Retention

Deuterium-labeled internal standards exhibit two well-documented limitations: (1) deuterium–hydrogen back-exchange during sample preparation, which reduces the effective mass shift and introduces variability, and (2) chromatographic retention-time shifts due to the stronger C–²H bond polarity relative to C–¹H, causing the deuterated IS to elute at a different time from the analyte and thereby experience different matrix effects . ¹³C/¹⁵N-labeled standards such as Inosine‑13C10,15N4 are structurally identical to the analyte in all chemical bonding properties, resulting in true chromatographic co-elution (identical retention time) and complete immunity to isotopic exchange under all standard sample preparation conditions [1]. In a systematic comparison, ¹³C/¹⁵N SIL-IS demonstrated significantly better matrix effect compensation than ²H SIL-IS [2].

deuterium exchange chromatographic co-elution matrix effect compensation

Uniform ¹³C,¹⁵N Labeling Enables Complete NMR Resonance Assignment of Inosine-Containing RNAs

NMR studies of inosine-containing RNAs require ¹³C,¹⁵N isotope labeling that cannot be achieved by in vitro transcription because RNA polymerase does not distinguish between inosine and guanosine [1]. Chemical synthesis of inosine phosphoramidites with site-specific ¹³C₈/¹⁵N₇ labeling (base) and uniform ¹³C ribose labeling has been reported to greatly simplify NMR spectra and resolve signal overlap in I-U base-paired RNA duplexes [1]. Inosine‑13C10,15N4, with uniform ¹³C and ¹⁵N labeling at all positions, extends this capability to the entire nucleoside—enabling complete ¹H, ¹³C, and ¹⁵N resonance assignment of the inosine moiety within any RNA context, as demonstrated by the full NMR assignment of N6-isopentenyladenosine/inosine analogues using multi-dimensional experiments [2].

NMR spectroscopy RNA structural biology inosine editing

Larger Isotope Envelope Separation Improves Quantification Accuracy Relative to Single-Isotope Labels in High-Resolution Mass Spectrometry

In high-resolution mass spectrometry (HRMS; resolving power ≥30,000 FWHM), the natural-abundance ¹³C isotope envelope of inosine (C₁₀H₁₂N₄O₅) produces M+1 (11.1% relative abundance), M+2 (0.6%), M+3 (0.02%), and M+4 (0.0005%) peaks that can interfere with the extracted ion chromatogram (EIC) of a SIL-IS if the mass shift is small [1]. Inosine‑15N₄ (+4 Da) overlaps with the M+4 natural-abundance peak; Inosine‑13C₅ (+5 Da) falls between M+4 and M+5. Inosine‑13C10,15N4 at +14 Da places the IS signal in a region where the natural-abundance isotope envelope has decayed to <0.0001% relative abundance, enabling interference-free EIC integration even at low IS concentrations [2]. This has been validated in purine profiling assays where ¹⁵N₄-inosine (Δm +4) was used as IS for inosine, demonstrating adequate but not optimal isotopic separation [3].

HRMS quantification isotope envelope extracted ion chromatogram

Procurement Specification Advantage: Enrichment ≥98 atom% for Both ¹³C and ¹⁵N vs. Single-Isotope Products with 95 atom%

Commercially available Inosine‑13C10,15N4 (e.g., Alfa Chemistry Isotope Science, Cat. ACMA00026556) is specified with isotopic enrichment of 98+ atom% ¹³C and 98+ atom% ¹⁵N simultaneously, with chemical purity ≥95% . The closest single-isotope comparator, Inosine‑15N₄ from Cambridge Isotope Laboratories (distributed via Fisher Scientific and MedChemExpress), is specified at 95+ atom% ¹⁵N enrichment and 98% chemical purity . The 3-percentage-point higher ¹⁵N enrichment specification for the dual-labeled product results in a lower fraction of unlabeled or partially labeled species (≤2% vs. ≤5%), which is critical for quantitative tracer studies where the presence of unlabeled inosine in the tracer preparation would directly contribute to background signal and reduce the dynamic range of label incorporation measurements .

isotopic enrichment vendor specification quality control

High-Value Application Scenarios for Inosine-13C10,15N4 Based on Verified Differentiation Evidence


Absolute Quantification of Endogenous Inosine in Plasma and Tissues Using LC-MS/MS with SIL-IS Correction

Inosine‑13C10,15N4 serves as the optimal analyte-specific SIL-IS for quantifying endogenous inosine in biological matrices where uncompensated matrix effects and high endogenous concentrations would otherwise compromise accuracy. Its +14 Da mass shift eliminates isotopic cross-talk with the abundant endogenous inosine isotope envelope, enabling reliable peak integration at the low IS concentrations (typically 10–100 ng/mL) used in clinical pharmacokinetic and pharmacodynamic studies [1]. The identical chromatographic retention to unlabeled inosine ensures complete co-elution and matched matrix effects, a property not achievable with deuterated analogs [2].

Simultaneous ¹³C and ¹⁵N Metabolic Flux Tracing in Purine Salvage and Degradation Pathways

The uniform dual-isotope labeling (98+ atom% ¹³C and ¹⁵N) of Inosine‑13C10,15N4 makes it suitable as a tracer for simultaneous carbon and nitrogen metabolic flux analysis (¹³C¹⁵N-MFA) in purine metabolism. When supplemented to cell cultures, the fate of both the ¹³C-labeled ribose moiety (through the pentose phosphate pathway and glycolysis) and the ¹⁵N-labeled purine base (through nucleotide interconversion and degradation to uric acid) can be tracked in a single experiment, as demonstrated for U-¹⁵N-inosine in macrophage purine salvage studies [1] and for ¹³C¹⁵N-MFA in mycobacterial nucleotide biosynthesis [2].

High-Resolution NMR Structure Determination of Inosine-Containing RNA Duplexes and Riboswitches

Inosine‑13C10,15N4 provides all 14 heteronuclear NMR probes (10 × ¹³C + 4 × ¹⁵N) uniformly distributed across the nucleoside, enabling complete through-bond correlation assignment of inosine residues within chemically synthesized RNA oligonucleotides. This capability is essential for structural studies of inosine-edited RNAs—such as tRNA wobble positions, A-to-I edited mRNAs, and synthetic riboswitches—where NMR spectroscopy remains the only method for determining dynamic structure and conformational heterogeneity at atomic resolution [1].

Multi-Analyte Purine Panel Quantification with a Single Uniformly Labeled Internal Standard

Inosine‑13C10,15N4 can serve as a shared SIL-IS for the simultaneous LC-MS/MS quantification of multiple purine metabolites (inosine, hypoxanthine, xanthine, and uric acid) in a single analytical run, leveraging its large +14 Da mass shift to avoid interference with any endogenous purine isotopologue. This approach has been validated in purine profiling assays where ¹⁵N₄-inosine was used as IS for inosine and ¹³C₅-hypoxanthine for hypoxanthine in a combined UPLC-MS/MS panel [1]; the dual-labeled analog extends this capability by providing a single IS with sufficient mass separation from all targets.

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